molecular formula C4H5BrO5 B13986743 2-Bromo-3-hydroxybutanedioic acid CAS No. 19071-26-2

2-Bromo-3-hydroxybutanedioic acid

Cat. No.: B13986743
CAS No.: 19071-26-2
M. Wt: 212.98 g/mol
InChI Key: NBLBTAVCTSCGBU-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxybutanedioic acid is a halogenated derivative of succinic acid (butanedioic acid), featuring a bromine atom at the C2 position and a hydroxyl group at C3. Its molecular formula is C₄H₅BrO₆, with two carboxylic acid groups (–COOH) at C1 and C4, making it a dicarboxylic acid.

Halogenated dicarboxylic acids are notable for their role in asymmetric synthesis and as chiral building blocks.

Properties

CAS No.

19071-26-2

Molecular Formula

C4H5BrO5

Molecular Weight

212.98 g/mol

IUPAC Name

2-bromo-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H5BrO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10)

InChI Key

NBLBTAVCTSCGBU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)Br)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxybutanedioic acid typically involves the bromination of malic acid. One common method is the reaction of malic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 2-Bromo-3-hydroxybutanedioic acid may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of brominating agents and solvents can be tailored to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxybutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxybutanedioic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: 2-Oxo-3-hydroxybutanedioic acid.

    Reduction: 3-Hydroxybutanedioic acid.

    Substitution: 3-Hydroxybutanedioic acid.

Scientific Research Applications

2-Bromo-3-hydroxybutanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxybutanedioic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-bromo-3-hydroxybutanedioic acid with key analogs:

Compound Name Molecular Formula Substituents Functional Groups Key Properties/Applications
2-Bromo-3-hydroxybutanedioic acid C₄H₅BrO₆ Br (C2), OH (C3) Diacid, hydroxyl, Br Synthesis intermediates
2-Bromo-3-methylbutyric acid C₅H₉BrO₂ Br (C2), CH₃ (C3) Monocarboxylic acid, Br Pharmaceuticals, chiral resolution
(S)-2-Bromoglutaric acid C₅H₇BrO₄ Br (C2) Diacid, Br Organic synthesis, metal chelation
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ Br (C2), CH(CH₃)₂ (C3) Ester, Br Solvent, esterification reactions
2-(2-Bromo-3-methylbutanamido)acetic acid C₇H₁₂BrNO₃ Br (C2), CH₃ (C3), amide Amide, Br Bioactive molecules, peptide analogs
Key Observations:

Functional Group Diversity: The diacid nature of 2-bromo-3-hydroxybutanedioic acid distinguishes it from monocarboxylic analogs like 2-bromo-3-methylbutyric acid. The hydroxyl group at C3 enhances hydrogen-bonding capacity, influencing solubility and solid-state packing (e.g., crystal structures in brominated acids often show layered arrangements due to H-bonding ). Ester (e.g., ethyl 2-bromo-3,3-dimethylbutanoate) and amide derivatives exhibit reduced acidity and altered reactivity, favoring applications in lipophilic media or drug design .

Substituent Effects :

  • Bromine Position : In 2-bromo-3-methylbutyric acid, bromine at C2 and methyl at C3 create steric hindrance, affecting nucleophilic substitution rates compared to hydroxyl-bearing analogs .
  • Chain Length : (S)-2-Bromoglutaric acid (5-carbon diacid) has a longer backbone, altering solubility and metal-chelating behavior relative to the 4-carbon target compound .

Physicochemical Properties (Inferred from Structural Analogs)

  • Acidity: Dicarboxylic acids (pKa₁ ~2–3, pKa₂ ~4–5) are more acidic than monocarboxylic analogs (pKa ~2.5–3). Bromine’s electron-withdrawing effect further lowers pKa .
  • Melting Points : Hydroxyl groups elevate melting points (e.g., succinic acid: 185°C vs. brominated esters: <50°C) due to H-bonding .
  • Solubility : Polar groups (e.g., –OH, –COOH) enhance water solubility, whereas esters and amides favor organic solvents .

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